2-(2-Bromo-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Description
2-(2-Bromo-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a halogenated aromatic ether characterized by a central benzene ring substituted with fluorine atoms (1,3-positions), a trifluoromethyl group (5-position), and a phenoxy moiety bearing bromo and methoxy groups (2- and 4-positions, respectively). This compound exemplifies advanced fluorinated aromatic chemistry, where electron-withdrawing groups (e.g., trifluoromethyl, halogens) enhance stability and modulate reactivity for applications in agrochemicals or pharmaceuticals.
Properties
Molecular Formula |
C14H8BrF5O2 |
|---|---|
Molecular Weight |
383.11 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8BrF5O2/c1-21-8-2-3-12(9(15)6-8)22-13-10(16)4-7(5-11(13)17)14(18,19)20/h2-6H,1H3 |
InChI Key |
SQOMQSHXUPNBOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxyphenol followed by etherification with 2,3-difluoro-5-(trifluoromethyl)phenol. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and etherification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.
Scientific Research Applications
2-(2-Bromo-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of its target proteins and affecting various biochemical pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature shared with oxyfluorfen and nitrofluorfen (), which are commercial herbicides . The bromine atom in the target compound may increase electrophilic reactivity compared to chlorine in oxyfluorfen.
Physicochemical Properties
- Molecular Weight : The target compound (~422 g/mol) is heavier than oxyfluorfen (361.7 g/mol) due to the bromine and methoxy groups, which could affect bioavailability.
- Halogen Variation : Replacing iodine in ’s compound with methoxy reduces molecular weight and polarizability, impacting solubility .
Biological Activity
The compound 2-(2-Bromo-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a halogenated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by multiple fluorine and bromine substituents, suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C13H8BrF5O2
- Molecular Weight : 395.1 g/mol
- CAS Number : Not specifically listed in the provided data.
This compound features a phenoxy group substituted with bromine and methoxy functionalities, along with a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties.
Biological Activity Overview
Research on the biological activity of halogenated compounds indicates that they can exhibit a range of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory activities. The following sections summarize findings related to the specific biological activities attributed to this compound.
Antibacterial Activity
Halogenated phenolic compounds often demonstrate significant antibacterial properties. A study on similar compounds revealed that derivatives with bromine and fluorine substitutions showed enhanced activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae .
Anticancer Activity
The anticancer potential of halogenated compounds has been well-documented. Compounds similar to 2-(2-Bromo-4-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene have shown promising results in targeting cancer cell lines:
- IC50 values for related structures were reported between 7 to 20 µM against various cancer types .
- The mechanism often involves the inhibition of angiogenesis and modulation of cell signaling pathways critical for tumor growth .
Anti-inflammatory Activity
In studies focusing on anti-inflammatory effects, halogenated phenolic compounds have been shown to inhibit pro-inflammatory cytokines:
- Compounds with similar structures demonstrated significant inhibition of IL-6 and TNF-α at concentrations as low as 10 µg/mL .
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The presence of fluorine atoms can enhance binding affinity to target enzymes involved in metabolic pathways.
- Receptor Interaction : The structural features may facilitate interactions with specific receptors, modulating cellular responses.
- Cell Cycle Modulation : Evidence suggests that related compounds can induce apoptosis in cancer cells by altering cell cycle progression .
Case Studies and Research Findings
Several studies have explored the biological implications of halogenated phenolic compounds. Below is a summary table highlighting key findings from relevant research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
